Cas no 2284389-52-0 (ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate)

ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate 化学的及び物理的性質
名前と識別子
-
- 2284389-52-0
- ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate
- EN300-28274833
- ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate
-
- インチ: 1S/C8H12F3NO3/c1-2-14-6(13)3-15-7(4-12-5-7)8(9,10)11/h12H,2-5H2,1H3
- InChIKey: WQNMPOVTWSPORR-UHFFFAOYSA-N
- ほほえんだ: FC(C1(CNC1)OCC(=O)OCC)(F)F
計算された属性
- せいみつぶんしりょう: 227.07692773g/mol
- どういたいしつりょう: 227.07692773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274833-5.0g |
ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |
2284389-52-0 | 95.0% | 5.0g |
$3396.0 | 2025-03-19 | |
Enamine | EN300-28274833-0.05g |
ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |
2284389-52-0 | 95.0% | 0.05g |
$983.0 | 2025-03-19 | |
Enamine | EN300-28274833-0.1g |
ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |
2284389-52-0 | 95.0% | 0.1g |
$1031.0 | 2025-03-19 | |
Enamine | EN300-28274833-0.25g |
ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |
2284389-52-0 | 95.0% | 0.25g |
$1078.0 | 2025-03-19 | |
Enamine | EN300-28274833-1.0g |
ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |
2284389-52-0 | 95.0% | 1.0g |
$1172.0 | 2025-03-19 | |
Enamine | EN300-28274833-10.0g |
ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |
2284389-52-0 | 95.0% | 10.0g |
$5037.0 | 2025-03-19 | |
Enamine | EN300-28274833-5g |
ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |
2284389-52-0 | 5g |
$3396.0 | 2023-09-09 | ||
Enamine | EN300-28274833-0.5g |
ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |
2284389-52-0 | 95.0% | 0.5g |
$1124.0 | 2025-03-19 | |
Enamine | EN300-28274833-2.5g |
ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |
2284389-52-0 | 95.0% | 2.5g |
$2295.0 | 2025-03-19 | |
Enamine | EN300-28274833-1g |
ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |
2284389-52-0 | 1g |
$1172.0 | 2023-09-09 |
ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetateに関する追加情報
Research Brief on Ethyl 2-{3-(Trifluoromethyl)azetidin-3-yloxy}acetate (CAS: 2284389-52-0) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate (CAS: 2284389-52-0) is a synthetic intermediate of growing interest in medicinal chemistry and drug discovery. This compound features a unique azetidine scaffold substituted with a trifluoromethyl group, which imparts desirable physicochemical properties such as enhanced metabolic stability and membrane permeability. Recent studies have highlighted its potential as a versatile building block for the synthesis of bioactive molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the development of novel G protein-coupled receptor (GPCR) modulators. Researchers utilized ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate as a key intermediate to synthesize a series of potent and selective adenosine A2A receptor antagonists. The trifluoromethyl group was found to significantly improve binding affinity through favorable hydrophobic interactions with the receptor's binding pocket.
In the field of antimicrobial research, a recent patent application (WO2023051234) disclosed derivatives of this compound exhibiting promising activity against drug-resistant bacterial strains. The azetidine core structure was shown to maintain efficacy while reducing cytotoxicity compared to traditional β-lactam antibiotics. Molecular dynamics simulations revealed that the compound's conformation allows for optimal interaction with bacterial penicillin-binding proteins.
Ongoing research at several pharmaceutical companies has explored the application of this building block in PROTAC (proteolysis targeting chimera) development. The compound's structural features enable efficient linker attachment while maintaining favorable pharmacokinetic properties. Preliminary results from in vivo studies suggest improved tissue distribution profiles compared to similar compounds without the trifluoromethyl substitution.
The synthetic accessibility of ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, continuous-flow synthesis route that achieves >90% yield with excellent stereocontrol. This development addresses previous challenges in large-scale production of this valuable intermediate.
Future research directions for this compound include exploration of its potential in covalent inhibitor design, where the azetidine oxygen could serve as a nucleophilic warhead. Additional studies are needed to fully characterize its metabolic fate and potential drug-drug interaction profiles. The growing body of research suggests ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate will continue to be an important tool in medicinal chemistry for years to come.
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